molecular formula C18H14F5N7 B10888543 2-[5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline

2-[5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10888543
M. Wt: 423.3 g/mol
InChI Key: UMPHELBSLIYUCP-UHFFFAOYSA-N
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Description

2-[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound. It features a unique structure combining pyrazolo, pyrimidine, triazolo, and quinazoline moieties.

Preparation Methods

The synthesis of 2-[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves multiple steps. One common synthetic route includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using continuous flow reactors for scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazolo and pyrimidine rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .

Scientific Research Applications

2-[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation. This mechanism is particularly effective in targeting cancer cells, which often exhibit dysregulated CDK2 activity .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine and triazolo[1,5-c]quinazoline derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activity and specificity. For example, compounds with different substituents at the 5-methyl or 7-pentafluoroethyl positions may exhibit different kinase inhibition profiles .

Properties

Molecular Formula

C18H14F5N7

Molecular Weight

423.3 g/mol

IUPAC Name

2-[5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H14F5N7/c1-9-6-13(17(19,20)18(21,22)23)30-14(25-9)7-12(27-30)15-26-16-10-4-2-3-5-11(10)24-8-29(16)28-15/h2-5,7-9,13,25H,6H2,1H3

InChI Key

UMPHELBSLIYUCP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=CC(=N2)C3=NN4C=NC5=CC=CC=C5C4=N3)N1)C(C(F)(F)F)(F)F

Origin of Product

United States

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